

HPLC method for 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid analysis

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Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

CAS No.: 4995-99-7

Cat. No.: B14010492

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HPLC Analysis of 5-[(Dimethylamino)methyl]-2-hydroxybenzoic Acid

Application Note & Standard Operating Protocol

Executive Summary

Analyte: **5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid** (also known as 5-(Dimethylaminomethyl)salicylic acid). Application: Impurity profiling, synthetic intermediate monitoring, and raw material quality control (QC). Context: This compound is a Mannich base derivative of salicylic acid. It frequently appears as a synthetic intermediate or degradation impurity in the production of substituted benzamides (e.g., Levosulpiride, Tiapride) and specific salicylate-based pharmaceutical precursors.

The Analytical Challenge: The molecule exhibits zwitterionic behavior due to three ionizable groups:

- Carboxylic Acid (Acidic, pKa ~3.0)
- Phenolic Hydroxyl (Weakly Acidic, pKa ~13.0)
- Tertiary Amine (Basic, pKa ~9.0)

Standard Reversed-Phase (RP) HPLC often results in peak tailing, split peaks, or poor retention due to secondary silanol interactions and dynamic ionization states. This protocol utilizes Ion-Pair Chromatography (IPC) or pH-Controlled RP-HPLC to ensure sharp peak shape and reproducible retention.

Method Development Logic (The "Why")

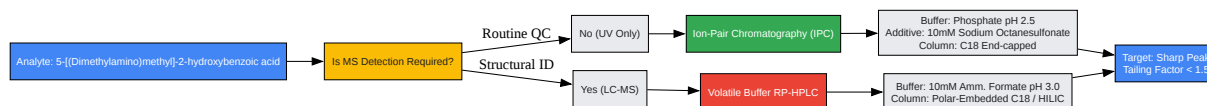
To achieve scientific integrity, we must select conditions that stabilize the ionization state of the analyte.

Physicochemical Strategy

- pH Selection (pH 2.5): At pH 2.5, the carboxylic acid is protonated (neutral), and the tertiary amine is protonated (cationic). The molecule carries a net positive charge (+1).
- Stationary Phase: A standard C18 column may show "cation exchange" activity with residual silanols, causing tailing. We employ an End-capped, Base-Deactivated C18 column to minimize this.
- Mobile Phase Additive:
 - Option A (Robust): Sodium Octanesulfonate (SOS) acts as an ion-pairing reagent, forming a neutral complex with the cationic amine, increasing retention and improving peak symmetry.
 - Option B (LC-MS Compatible): Formic Acid/Ammonium Formate buffer if Mass Spectrometry is required (though retention will be lower than with IPC).

Decision Matrix Diagram

The following diagram illustrates the critical decision pathways for optimizing this method.



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Caption: Decision tree for selecting mobile phase additives based on detection requirements (UV vs. MS).

Detailed Experimental Protocol

Reagents & Standards

- Reference Standard: **5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid** (>98% purity).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
- Buffer Reagents: Potassium Dihydrogen Phosphate (), Orthophosphoric Acid (85%), Sodium 1-Octanesulfonate (Ion Pairing Reagent).

Chromatographic Conditions (The "Gold Standard" Method)

This method uses Ion-Pairing for maximum robustness in a QC environment.

Parameter	Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.	High surface area, double end-capped to reduce silanol interactions with the amine.
Flow Rate	1.0 mL/min	Standard flow for optimal Van Deemter efficiency on 5 µm particles.
Column Temp.	30°C ± 1°C	Controls viscosity and ensures reproducible retention times.
Detector	UV-Vis / DAD at 240 nm (Secondary: 280 nm)	240 nm captures the benzamide/salicylate core absorption maximum.
Injection Vol.	10 - 20 µL	Dependent on sample concentration.
Run Time	25 Minutes	Sufficient to elute late-eluting dimers or non-polar impurities.

Mobile Phase Preparation

Buffer (Mobile Phase A):

- Dissolve 1.36 g of
in 900 mL of HPLC-grade water.
- Add 1.1 g of Sodium 1-Octanesulfonate (approx. 5 mM).
- Adjust pH to 2.5 ± 0.05 using Dilute Orthophosphoric Acid (10%).
- Dilute to 1000 mL with water.
- Filter through a 0.45 µm Nylon membrane filter.

Organic Modifier (Mobile Phase B):

- Acetonitrile (100%).

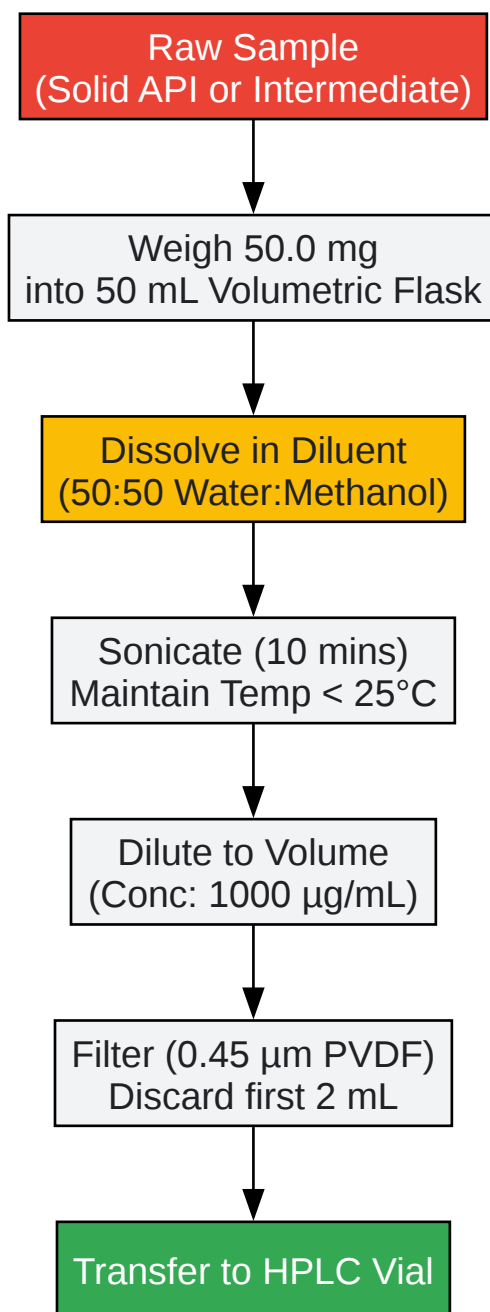
Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	90	10	Isocratic Hold (Equilibration)
5.0	90	10	End of initial hold
15.0	40	60	Linear Gradient (Elute hydrophobics)
20.0	40	60	Wash
20.1	90	10	Return to Initial

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation Workflow

Correct sample prep is vital to prevent degradation (decarboxylation) or precipitation.



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Caption: Step-by-step sample preparation workflow to ensure homogeneity and protect the column.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass these "Self-Validating" checks.

Parameter	Acceptance Criteria	Troubleshooting Failure
Theoretical Plates (N)	> 5,000	Column aging or dead volume issues. Check connections.
Tailing Factor (T)	$0.8 < T < 1.5$	High tailing (>1.5) indicates silanol interaction. Action: Lower pH or increase ion-pair concentration.
Retention Time %RSD	< 1.0% (n=6)	Pump fluctuation or insufficient equilibration.
Resolution (Rs)	> 2.0	Between analyte and nearest impurity (e.g., Salicylic Acid).

Note on Tailing: The tertiary amine is prone to tailing. If $T > 1.5$, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or ensure the column is a "Base Deactivated" (BDS) type.

References

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Disclaimer: This protocol is designed for research and development purposes. For GMP release, a full method validation per ICH Q2(R1) guidelines is required.

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